molecular formula C4H11Cl3N4 B2737585 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride CAS No. 1803583-90-5

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride

Cat. No.: B2737585
CAS No.: 1803583-90-5
M. Wt: 221.51
InChI Key: VJSFRERLGQGLEB-UHFFFAOYSA-N
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Description

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride is a chemical compound with the molecular formula C4H9Cl3N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a trihydrochloride salt. The general reaction scheme is as follows:

3-methyl-1H-pyrazole+hydrazine hydrate+hydrochloric acid3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride\text{3-methyl-1H-pyrazole} + \text{hydrazine hydrate} + \text{hydrochloric acid} \rightarrow \text{this compound} 3-methyl-1H-pyrazole+hydrazine hydrate+hydrochloric acid→3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group. Reducing agents such as sodium borohydride are typically used.

    Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The specific pathways involved depend on the target organism and the context of its use .

Comparison with Similar Compounds

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride can be compared with other similar compounds, such as:

    3-amino-1-methyl-1H-pyrazole: This compound has an amino group instead of a hydrazinyl group, leading to different reactivity and applications.

    3-hydroxy-1-methyl-1H-pyrazole:

    1-methyl-1H-pyrazole-3-carbaldehyde: This compound features an aldehyde group, making it useful in different synthetic applications compared to the hydrazinyl derivative.

The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct reactivity and potential for diverse applications .

Biological Activity

3-Hydrazinyl-1-methyl-1H-pyrazole trihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C4H8Cl3N4
  • Molecular Weight : 197.5 g/mol
  • CAS Number : 1803583-90-5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Bacillus subtilis208 µg/mL
Pseudomonas aeruginosa1264 µg/mL

The compound's effectiveness appears to vary with different bacterial species, with notable potency against Bacillus subtilis and Escherichia coli.

Anticancer Activity

In addition to its antimicrobial effects, studies have suggested that this compound may possess anticancer properties. Research has demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Type of Assay
HeLa25MTT Assay
MCF-730Trypan Blue Exclusion

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising avenue for further investigation into its potential as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. The hydrazine moiety is thought to play a crucial role in these interactions, potentially leading to the disruption of nucleic acid synthesis in microorganisms and cancer cells.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus, with a mechanism involving cell wall disruption.
  • Anticancer Research : Another study reported in Cancer Letters investigated the cytotoxic effects of this compound on breast cancer cells. The findings suggested that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

(1-methylpyrazol-3-yl)hydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.3ClH/c1-8-3-2-4(6-5)7-8;;;/h2-3H,5H2,1H3,(H,6,7);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSFRERLGQGLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-90-5
Record name 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride
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